3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Description
3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Novel heterocycles, including [1,2,4]triazino-[3,2-f] purines, were synthesized, exhibiting antitumor activities and vascular relaxing effects. These compounds, including variations of triazino purines, were explored for their biological activities, showing potential against P388 leukemia, though no significant vascular relaxing effects were observed in some trials (Ueda et al., 1987).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
- A study described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, tested for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Specific compounds exhibited considerable activity against melanoma, non-small lung cancer, breast cancer, and moderate anti-HIV-1 activity, highlighting their therapeutic potential in treating various diseases (Ashour et al., 2012).
Structural Studies
- The crystal structure of certain triazino and triazepino[3,2-f]purines was determined, providing insights into their molecular configurations and the potential for further development as therapeutic agents. These studies contribute to understanding the structural basis for the biological activities observed and aid in the design of new compounds with enhanced efficacy (Wang Qing-min et al., 2004).
Antiviral Activity
- The first chemical synthesis of a new class of purine analogues containing a bridgehead nitrogen atom was reported, along with their antiviral activities against herpes, rhino, and parainfluenza viruses. Moderate rhinovirus activity was observed, suggesting the potential for the development of new antiviral agents (Kim et al., 1978).
Coordination Compounds and Metal Interactions
- The interaction of 8-azaxanthinato salts with divalent metal aquacomplexes was studied, revealing insights into the second coordination sphere. This research opens avenues for the application of these compounds in materials science and coordination chemistry (Maldonado et al., 2009).
Properties
IUPAC Name |
3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-prop-2-enyl-5a,9a,10,10a-tetrahydro-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-5-10-24-18(27)16-17(23(4)20(24)28)21-19-25(16)11-14(3)22-26(19)12-15-8-6-13(2)7-9-15/h5-9,16-17,19,21H,1,10-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLMSSNVVINRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2NC3C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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